4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one
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Overview
Description
4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of quinomethanes. These compounds are characterized by their cyclohexadienone structure, which is derived from quinones by replacing one or both of the quinone oxygens with methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer . Another method includes the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in toluene, followed by the addition of piperidine and acetic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) in aqueous conditions.
Substitution: Free radical bromination using N-bromosuccinimide (NBS) is another reaction it can undergo.
Common Reagents and Conditions
Oxidation: KMnO4 in water at ambient temperature.
Substitution: NBS in the presence of a radical initiator.
Major Products
Oxidation: The major product is typically a more oxidized form of the original compound.
Substitution: The major product is a brominated derivative of the original compound.
Scientific Research Applications
4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as a radical initiator or participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-4-hydroperoxy-2-methoxycyclohexa-2,5-dienone
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienone
Uniqueness
4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both methoxy and isopropoxy groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
73010-54-5 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methoxy-4-propan-2-yloxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-8(2)13-10(12-3)6-4-9(11)5-7-10/h4-8H,1-3H3 |
InChI Key |
XXWYNKUMWPXSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(C=CC(=O)C=C1)OC |
Origin of Product |
United States |
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